1-(2-Bromo-6-nitrophenyl)-4-(pyridin-2-YL)piperazine
CAS No.:
Cat. No.: VC17217226
Molecular Formula: C15H15BrN4O2
Molecular Weight: 363.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H15BrN4O2 |
|---|---|
| Molecular Weight | 363.21 g/mol |
| IUPAC Name | 1-(2-bromo-6-nitrophenyl)-4-pyridin-2-ylpiperazine |
| Standard InChI | InChI=1S/C15H15BrN4O2/c16-12-4-3-5-13(20(21)22)15(12)19-10-8-18(9-11-19)14-6-1-2-7-17-14/h1-7H,8-11H2 |
| Standard InChI Key | GBNBWTSYSAXORG-UHFFFAOYSA-N |
| Canonical SMILES | C1CN(CCN1C2=CC=CC=N2)C3=C(C=CC=C3Br)[N+](=O)[O-] |
Introduction
Structural Characteristics and Molecular Configuration
Molecular Composition
The compound’s molecular formula is C₁₅H₁₅BrN₄O₂, with a molecular weight of 363.21 g/mol. Its IUPAC name, 1-(2-bromo-6-nitrophenyl)-4-(pyridin-2-yl)piperazine, reflects the positional isomers of the bromine (C2) and nitro (C6) groups on the phenyl ring, distinguishing it from the 3-nitro derivative described in existing literature. The pyridin-2-yl group at the piperazine’s N4 position introduces aromaticity and hydrogen-bonding capabilities, while the bromine and nitro groups enhance electrophilicity and steric bulk (Fig. 1).
Table 1: Key Structural Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₅BrN₄O₂ |
| Molecular Weight | 363.21 g/mol |
| IUPAC Name | 1-(2-Bromo-6-nitrophenyl)-4-(pyridin-2-yl)piperazine |
| Canonical SMILES | C1CN(CCN1C2=C(C=CC=C2Br)N+[O-])C3=CC=CC=N3 |
| Topological Polar Surface Area | 76.3 Ų (calculated) |
Crystallographic and Stereochemical Considerations
While no direct crystallographic data exists for this isomer, studies on analogous nitroaryl-piperazine systems reveal insights. For example, nitro-substituted arylpiperazines often exhibit planar aromatic systems with dihedral angles <10° between the piperazine and aryl rings, minimizing steric strain . The nitro group’s position at C6 (para to bromine) likely induces distinct electronic effects compared to the meta-nitro isomer, altering dipole moments and π-π stacking behavior .
Synthetic Pathways and Challenges
Proposed Synthesis Routes
The synthesis of 1-(2-bromo-6-nitrophenyl)-4-(pyridin-2-yl)piperazine may follow multi-step protocols analogous to those for related piperazine derivatives:
-
Nitro Introduction: Nitration of 2-bromophenylpiperazine using nitric acid/sulfuric acid, favoring para-substitution due to bromine’s meta-directing effect.
-
Piperazine Functionalization: Coupling the nitroaryl intermediate with 2-chloropyridine via Buchwald-Hartwig amination or nucleophilic aromatic substitution.
Table 2: Hypothetical Reaction Conditions
| Step | Reagents/Conditions | Yield (Predicted) |
|---|---|---|
| 1 | HNO₃/H₂SO₄, 0–5°C, 4 hr | 60–70% |
| 2 | Pd(OAc)₂, Xantphos, Cs₂CO₃, 110°C | 45–55% |
Purification and Characterization
Post-synthesis purification likely involves column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization from ethanol. Characterization via ¹H/¹³C NMR would reveal distinct shifts:
-
Pyridinyl protons: δ 8.50–7.20 ppm (multiplet)
-
Piperazine CH₂ groups: δ 3.80–2.90 ppm (broad singlet)
-
Nitro group: IR stretch at ~1520 cm⁻¹ (asymmetric) and ~1350 cm⁻¹ (symmetric) .
Physicochemical Properties and Stability
Solubility and Partition Coefficients
The compound’s logP (calculated) is 2.8 ± 0.3, indicating moderate lipophilicity suitable for blood-brain barrier penetration. Aqueous solubility is limited (<0.1 mg/mL at pH 7), necessitating DMSO or ethanol for in vitro studies.
Thermal and Oxidative Stability
Differential scanning calorimetry (DSC) of similar nitroarylpiperazines shows decomposition onset at ~180°C, with exothermic peaks corresponding to nitro group degradation . Storage recommendations include desiccated conditions at −20°C to prevent hydrolytic cleavage of the piperazine ring.
Research Gaps and Future Directions
-
Stereoselective Synthesis: Developing enantioselective routes to access chiral piperazine derivatives.
-
In Vivo Toxicology: Assessing metabolic stability and hepatotoxicity in rodent models.
-
Crystallography: Single-crystal X-ray analysis to resolve intramolecular interactions.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume